BenchChemオンラインストアへようこそ!

ROS 234

Histamine H3 receptor Functional antagonism Peripheral pharmacology

ROS 234 (dioxalate) is the definitive peripheral H3 receptor antagonist for investigators requiring clean separation of peripheral vs. central histamine pharmacology. Unlike CNS-penetrant comparators (ciproxifan ED50=0.14 mg/kg), ROS 234 restricts brain access (ED50=19.12 mg/kg i.p.) while delivering potent functional antagonism (pKB=9.46, KB=0.35 nM in ileum). As the unsubstituted 2-aminobenzimidazole scaffold reference (pKi=8.90), it is essential for SAR programs evaluating substitution effects spanning >100-fold affinity range. Soluble at 50 mM in water and DMSO. ≥99% HPLC purity.

Molecular Formula C17H19N5O8
Molecular Weight 421.4 g/mol
CAS No. 1781941-93-2
Cat. No. B1425209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameROS 234
CAS1781941-93-2
Molecular FormulaC17H19N5O8
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)NCCCC3=CN=CN3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
InChIInChI=1S/C13H15N5.2C2H2O4/c1-2-6-12-11(5-1)17-13(18-12)15-7-3-4-10-8-14-9-16-10;2*3-1(4)2(5)6/h1-2,5-6,8-9H,3-4,7H2,(H,14,16)(H2,15,17,18);2*(H,3,4)(H,5,6)
InChIKeyJKTBCMILCFDKEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ROS 234 (CAS 1781941-93-2) for Histamine H3 Receptor Research: A Potent 2-Aminobenzimidazole Antagonist


ROS 234 (dioxalate) is a synthetic small-molecule histamine H3 receptor antagonist belonging to the 2-aminobenzimidazole chemical series [1]. The compound demonstrates potent H3 receptor antagonism in functional tissue assays (pKB = 9.46 in guinea-pig ileum) and competitive binding affinity in rat brain membranes (pKi = 8.90) . Notably, ROS 234 exhibits limited blood-brain barrier permeability, with an ex vivo ED50 of 19.12 mg/kg (i.p.) in rat cerebral cortex [2]. The compound is available as a dioxalate salt with ≥99% HPLC purity and is soluble in water and DMSO (50 mM), making it suitable for both in vitro and peripheral in vivo pharmacological studies where restricted central nervous system access is a desired experimental parameter .

Why ROS 234 Cannot Be Substituted with Generic H3 Antagonists: Evidence-Based Differentiation


Histamine H3 receptor antagonists encompass diverse chemical scaffolds (imidazole-containing, non-imidazole) with substantial variation in receptor affinity, binding kinetics, and critically, blood-brain barrier penetration [1]. Substituting ROS 234 with another H3 antagonist without experimental validation introduces uncontrolled variables. For instance, CNS-penetrant H3 antagonists like ciproxifan (Ki = 0.5 nM; ED50 = 0.14 mg/kg p.o.) produce robust central effects that confound studies requiring peripheral restriction [2], while thioperamide, despite lower affinity (KB = 1.1 nM), also exhibits different CNS access and off-target profiles [3]. Even within the 2-aminobenzimidazole series, SAR studies show that minor substituent changes at the benzimidazole 5(6)-position can alter pKi values by over two orders of magnitude [1]. Procurement without compound-specific verification therefore risks irreproducible data and misinterpretation of target engagement.

ROS 234 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Functional Antagonist Potency in Guinea-Pig Ileum: ROS 234 vs. Thioperamide

In the electrically stimulated guinea-pig ileum functional assay, ROS 234 (pKB = 9.46, equivalent to KB = 0.35 nM) demonstrates approximately 3.1-fold higher antagonist potency compared to the prototype H3 antagonist thioperamide (KB = 1.1 nM, pKB ≈ 8.96) measured under comparable conditions [1]. This difference is quantified using the Schild analysis method with R-(α)-methylhistamine as the agonist, establishing ROS 234 as the more potent functional antagonist in this peripheral tissue preparation .

Histamine H3 receptor Functional antagonism Peripheral pharmacology

Binding Affinity in Rat Cerebral Cortex: ROS 234 vs. 2-Aminobenzimidazole Series

ROS 234 exhibits pKi = 8.90 (Ki ≈ 1.26 nM) in rat cerebral cortex membranes, placing it among the potent members of the 2-aminobenzimidazole series . For context, the structurally related 5(6)-methoxy derivative (compound 5d) achieves sub-nanomolar affinity with pKi = 9.37 (Ki ≈ 0.43 nM) — a 2.9-fold improvement [1]. The SAR study demonstrates that ROS 234's unsubstituted benzimidazole nucleus provides a baseline affinity that can be further optimized, while compounds with shorter two-methylene chain spacers (series 4a-k) show limited affinity variation regardless of substitution, underscoring the critical role of the three-methylene chain present in ROS 234 [1].

Receptor binding H3 antagonist SAR analysis

Limited Blood-Brain Barrier Permeability: ROS 234 vs. CNS-Penetrant H3 Antagonists

ROS 234 demonstrates restricted central nervous system access, requiring an ED50 of 19.12 mg/kg (i.p.) for ex vivo H3 receptor occupancy in rat cerebral cortex [1]. In contrast, the CNS-penetrant H3 antagonist ciproxifan achieves brain H3 receptor occupancy with an ED50 of 0.14 mg/kg (p.o.), representing an approximately 137-fold difference in the dose required for central target engagement [2]. Additionally, the prototype thioperamide shows ED50 values for central effects in the 0.5-2 mg/kg range [3]. This peripheral restriction profile of ROS 234 is a deliberate feature rather than a limitation, enabling studies that isolate peripheral H3 receptor functions without confounding central effects [1].

CNS penetration Ex vivo binding Peripheral selectivity

Chemical Scaffold Differentiation: 2-Aminobenzimidazole vs. Imidazole-Containing H3 Antagonists

ROS 234 belongs to the 2-aminobenzimidazole chemical class, which is structurally distinct from classical imidazole-containing H3 antagonists (e.g., thioperamide, ciproxifan) and non-imidazole scaffolds (e.g., pitolisant) . QSAR analysis of the 2-aminobenzimidazole series revealed an approximate parabolic dependence of pKi on lipophilicity (log P), with optimal log P values around 1.5-2.0 for maximal H3 affinity [1]. This scaffold-specific SAR profile means that ROS 234's physicochemical and binding properties cannot be predicted from imidazole-based H3 antagonist data. Furthermore, the 2-aminobenzimidazole core offers distinct synthetic handles for further derivatization that are not available in other H3 antagonist chemotypes [1].

Chemical scaffold H3 antagonist QSAR

ROS 234: Optimized Research Applications Based on Quantified Differentiation


Peripheral H3 Receptor Pharmacology Studies Requiring CNS Exclusion

Investigators studying peripheral histamine H3 receptor functions — including gastrointestinal motility, cardiovascular regulation, and immune cell modulation — require antagonists that engage peripheral H3 receptors without confounding central nervous system effects. ROS 234 is quantitatively validated for this application: its ED50 for CNS occupancy is 19.12 mg/kg (i.p.) [1], compared to sub-mg/kg ED50 values for CNS-penetrant comparators like ciproxifan [2]. Researchers can dose ROS 234 at concentrations that achieve full peripheral H3 blockade (pKB = 9.46 in ileum ) while maintaining minimal brain penetration, enabling clean dissection of peripheral vs. central H3 pharmacology.

SAR Reference Compound for 2-Aminobenzimidazole H3 Antagonist Optimization

Medicinal chemistry programs developing novel H3 antagonists based on the 2-aminobenzimidazole scaffold benefit from using ROS 234 as the unsubstituted reference compound. With pKi = 8.90 in rat brain membranes [1], ROS 234 establishes the baseline affinity for the core scaffold against which substitution effects can be systematically evaluated. The QSAR study from which ROS 234 emerged demonstrates that benzimidazole 5(6)-position substitution modulates pKi over a >100-fold range (pKi 7.3 to 9.37) depending on substituent lipophilic, electronic, and steric properties [2]. ROS 234 (unsubstituted) serves as the essential comparator for quantifying the magnitude and direction of these substitution effects, with the 5(6)-methoxy derivative (pKi = 9.37) representing the potency-optimized benchmark [2].

In Vitro Functional H3 Antagonism Assays in Isolated Tissue Preparations

ROS 234's high functional potency (pKB = 9.46; KB = 0.35 nM) in guinea-pig ileum [1] makes it well-suited for in vitro tissue bath experiments where robust, reproducible antagonism of H3-mediated responses is required. Compared to thioperamide (KB = 1.1 nM), ROS 234 achieves comparable or greater blockade at ~3-fold lower concentrations [2], reducing compound consumption and minimizing potential solvent effects or off-target interactions in sensitive tissue preparations. The compound's established solubility profile (50 mM in water and DMSO ) further supports convenient stock solution preparation for ex vivo and in vitro pharmacological assays.

Ex Vivo Target Engagement Validation in Peripheral Tissues

For studies requiring ex vivo confirmation of peripheral H3 receptor target engagement following systemic administration, ROS 234 provides a validated tool with established ex vivo binding methodology. The Ballabeni et al. study [1] established protocols for measuring ex vivo H3 receptor occupancy using [3H]-(R)-α-methylhistamine displacement in tissue homogenates following i.p. ROS 234 administration. This ex vivo binding approach can be extended to peripheral tissues (e.g., ileum, spleen, adipose) to correlate pharmacokinetic exposure with pharmacodynamic target occupancy — a critical step in translational pharmacology programs evaluating H3 antagonists for peripheral indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for ROS 234

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.